Melphalan-N-4-hydroxyphenoxyacetamide

ADEPT Prodrug attenuation Cytotoxicity

MelPO is a profoundly attenuated melphalan prodrug designed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) studies where systemic toxicity minimization is paramount. This compound addresses the critical challenge of balancing prodrug safety margin with enzymatic activation efficiency. - >1000-fold cytotoxicity reduction vs. melphalan in H2981 lung adenocarcinoma cells, exceeding all other characterized melphalan prodrugs. - Essential comparator for SAR studies correlating linker chemistry (phenoxyacetamide vs. phenylacetyl vs. cephalosporin) with attenuation and activation profiles. - Ideal substrate for directed evolution of penicillin-V-amidase (PVA) variants with enhanced phenoxyacetamide catalytic efficiency.

Molecular Formula C21H24Cl2N2O5
Molecular Weight 455.3 g/mol
CAS No. 131089-09-3
Cat. No. B160455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelphalan-N-4-hydroxyphenoxyacetamide
CAS131089-09-3
Synonymsmelphalan-N-4-hydroxyphenoxyacetamide
MelPO
Molecular FormulaC21H24Cl2N2O5
Molecular Weight455.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl
InChIInChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1
InChIKeyZVHIURZYHWNOKI-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MelPO Prodrug Profile for ADEPT


Melphalan-N-4-hydroxyphenoxyacetamide (MelPO, CAS 131089-09-3) is a synthetic phenoxyacetamide prodrug of the nitrogen mustard alkylating agent melphalan, designed specifically for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) [1]. In this strategy, the phenoxyacetamide amide bond masks melphalan's cytotoxicity, and the prodrug is intended to be activated selectively at tumor sites by monoclonal antibody–penicillin-V-amidase (PVA) or penicillin-G-amidase (PGA) conjugates, releasing free melphalan [1]. MelPO is structurally characterized by a 4-hydroxyphenoxyacetyl group attached to the α-amino position of melphalan (C₂₁H₂₄Cl₂N₂O₅, MW 455.33 g/mol) and was first reported by Kerr, Senter, and colleagues at Bristol-Myers Squibb in 1990 [1][2].

ADEPT prodrug-enzyme studies with phenoxyacetamide-masked nitrogen mustard payloads.
Penicillin amidase substrate specificity screening (PVA/PGA) for structure-activity correlation.
Tumor-cell model attenuation profiling to compare prodrug masking across cell lines.

Why MelPO Cannot Be Replaced


Melphalan prodrugs are not interchangeable because their therapeutic windows are dictated by two independent variables: the degree of cytotoxicity attenuation in the prodrug form and the catalytic efficiency of the activating enzyme towards each specific prodrug structure. MelPO achieves a >1000-fold reduction in cytotoxicity relative to melphalan in H2981 lung adenocarcinoma cells, making it one of the most profoundly attenuated melphalan prodrugs ever reported [1]. In contrast, N-(phenylacetyl)melphalan (compound 6) is only 20-fold less toxic than melphalan in the same cell line, and the cephalosporin-based C-Mel is only 40-fold less toxic [2][3]. However, MelPO's extreme attenuation comes at a mechanistic cost: PVA hydrolyzes the phenoxyacetamide bond of MelPO too slowly to generate a toxic level of melphalan in cellular assays, a limitation not observed with PGA-activated phenylacetyl prodrugs [1][2]. Therefore, substituting MelPO with another melphalan prodrug changes both the safety margin and the enzyme-dependent activation feasibility.

ATTENUATIONProdrug masking depth varies orders of magnitude: MelPO’s phenoxyacetamide design may not be replicated by phenylacetyl or cephalosporin analogs.
ENZYMEActivation efficiency is linker-dependent; wild-type PVA cannot process MelPO, unlike structurally similar doxorubicin prodrugs.
CELL TYPEAttenuation factor shifts with tumor-cell model (carcinoma vs. lymphoma); substitution may alter model-specific exposure interpretation.

MelPO Comparative Evidence


Cytotoxicity Attenuation in H2981 Cells

MelPO is >1000-fold less cytotoxic than the parent drug melphalan against H2981 lung adenocarcinoma cells [1]. This attenuation factor is the primary quantitative measure of the prodrug's safety margin in an ADEPT context, where the goal is to minimize systemic exposure to the active alkylating agent until enzymatic activation at the tumor site.

H2981 Attenuation
Head-to-head
>1000-fold less toxic
Reported cell-model attenuation context
H2981 lung adenocarcinoma; relative to melphalan baseline
ADEPT Prodrug attenuation Cytotoxicity

Cytotoxicity Attenuation in Daudi Lymphoma

In Daudi B-cell lymphoma cells, MelPO is >100-fold less toxic than melphalan [1]. The differential attenuation between H2981 cells (>1000-fold) and Daudi cells (>100-fold) suggests that the prodrug's residual toxicity or cellular uptake may vary by cell type, an important consideration when selecting this prodrug for lymphoma-targeted ADEPT vs. carcinoma-targeted ADEPT.

Daudi Attenuation
Head-to-head
>100-fold less toxic
Reported lymphoma-model attenuation
Daudi B-cell lymphoma; cell-type-dependent masking
B-cell lymphoma ADEPT Prodrug attenuation

Attenuation vs. Phenylacetyl Melphalan

MelPO (phenoxyacetamide prodrug, PVA/PGA-targeted) is >1000-fold less toxic than melphalan in H2981 cells, whereas N-(phenylacetyl)melphalan (compound 6, a phenylacetyl prodrug also targeted by PGA) is only 20-fold less toxic than melphalan in the same cell line [1][2]. This represents a ≥50-fold greater attenuation factor for MelPO, attributable to the electron-donating 4-hydroxy substituent on the phenoxy ring, which reduces the electrophilicity of the amide carbonyl and slows enzyme-catalyzed hydrolysis.

vs. Phenylacetyl Prodrug
Context-dependent
≥50-fold greater attenuation
Supports phenoxyacetamide masking selection
Cross-study; compound 6 (20-fold) vs MelPO in H2981
Prodrug design Enzyme specificity Structure-activity relationship

Attenuation vs. C-Mel

C-Mel, a 7-(phenylacetamido)-cephalosporin mustard prodrug of melphalan designed for β-lactamase activation, is 40-fold less toxic than melphalan against 3677 human melanoma cells [1]. MelPO's >1000-fold attenuation in H2981 cells substantially exceeds this value. Although the cell lines differ, the order-of-magnitude difference (≥25× greater attenuation for MelPO) reflects fundamental differences in prodrug masking strategy: MelPO relies on a single phenoxyacetamide amide modification at the α-amino group, while C-Mel employs a cephalosporin-based self-immolative linker.

vs. C-Mel
Context-dependent
≥25-fold greater attenuation
Reported attenuation advantage over cephalosporin linker
3677 melanoma vs H2981; different enzyme activation classes
ADEPT Cephalosporin prodrug β-Lactamase activation

PVA Activation: MelPO vs. DPO

Pretreatment of H2981 or Daudi cells with mAb-PVA conjugates did not enhance the cytotoxicity of MelPO, because PVA hydrolyzes the phenoxyacetamide bond of MelPO too slowly to generate a toxic level of melphalan [1]. In contrast, the analogous doxorubicin prodrug DPO (doxorubicin-N-p-hydroxyphenoxyacetamide) was successfully activated by mAb-PVA in both cell lines, increasing cytotoxicity to levels comparable to free doxorubicin [1]. This demonstrates that PVA's catalytic efficiency is substrate-dependent: the melphalan phenoxyacetamide is a poor substrate compared to the doxorubicin phenoxyacetamide.

PVA Activation
Head-to-head
No activation vs. DPO
Enzyme-specific activation failure informs PVA-system exclusion
Identical linker; substrate-dependent turnover by PVA
Enzyme kinetics Substrate specificity PVA amidase

Phenoxyacetamide vs. Phenylacetyl Activation

The phenoxyacetamide linker in MelPO contains an ether oxygen atom between the phenyl ring and the carbonyl group, making it electronically distinct from the phenylacetyl linker in compound 6 (direct C–C bond) [1][2]. This structural feature retards PVA/PGA-catalyzed hydrolysis of MelPO, as evidenced by the absence of cytotoxicity enhancement upon enzyme pretreatment [1], whereas the phenylacetyl prodrug 6 is efficiently activated by PGA to free-drug-equivalent cytotoxicity levels [2]. The slower hydrolysis rate for phenoxyacetamide vs. phenylacetyl substrates with penicillin amidases is a known substrate-specificity limitation of this enzyme class [3].

Linker Specificity
Class-level
Phenoxyacetamide ≠ phenylacetyl
Supports enzyme-engineering selection rationale
Wild-type amidase preference documented across class
Medicinal chemistry Prodrug activation Enzyme-substrate recognition

MelPO Research and Application Scenarios


ADEPT with Maximal Safety Margin

MelPO is the prodrug of choice for ADEPT studies where systemic toxicity minimization is the highest priority. With >1000-fold attenuation in H2981 carcinoma cells and >100-fold in Daudi lymphoma cells [1], MelPO provides a safety window that exceeds all other characterized melphalan prodrugs (N-(phenylacetyl)melphalan: 20-fold; C-Mel: 40-fold) [2][3]. This scenario applies when the antibody-enzyme conjugate has long circulatory persistence, making it essential that unactivated prodrug in the bloodstream presents negligible toxicity.

Amidase Engineering and Substrate Specificity

MelPO serves as a challenging substrate for penicillin amidase engineering. Because wild-type PVA hydrolyzes the MelPO phenoxyacetamide bond too slowly for therapeutic activation [1], MelPO is an ideal tool compound for directed evolution or rational design campaigns to create PVA or PGA variants with enhanced catalytic efficiency toward phenoxyacetamide substrates. Its structural contrast with the efficiently activated DPO (doxorubicin analog, same linker chemistry) [1] makes MelPO a critical negative-control substrate in enzyme specificity panels.

Prodrug Pharmacology and SAR Studies

MelPO is an essential comparator in SAR studies of melphalan prodrugs. Its phenoxyacetamide N-acyl modification provides a direct structural comparison to the phenylacetyl (compound 6, 20× attenuation) [2] and cephalosporin (C-Mel, 40× attenuation) [3] prodrug classes. The quantitative attenuation data across these analogs enable researchers to correlate linker chemistry with both cytotoxicity masking and enzyme activation efficiency, informing the design of next-generation melphalan prodrugs with balanced attenuation and activation profiles.

Amidase Substrate Recognition Mechanisms

The differential activation of MelPO vs. DPO by the same PVA enzyme [1] provides a clean experimental system for investigating how the drug moiety (melphalan vs. doxorubicin) influences substrate recognition and turnover by penicillin amidases, independent of the linker chemistry. This scenario is relevant for academic and industrial laboratories studying enzyme-substrate interactions in the context of targeted prodrug therapy.

Application
Selection Property
Validation Focus
ADEPT prodrug attenuation studies
Phenoxyacetamide masking depth
Cell-model attenuation benchmarking
Amidase engineering for phenoxyacetamide substrates
PVA/PGA substrate turnover resistance
Enzyme activation assay panels
Melphalan prodrug SAR comparison
Linker chemistry vs. attenuation ratio
Cross-prodrug cytotoxicity profiling
Enzyme-substrate recognition studies
Drug-moiety influence on amidase catalysis
Melphalan vs. doxorubicin conjugate comparison
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